Rauvotetraphylline E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rauvotetraphylline E is an indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family . This compound, along with its analogues, has attracted significant interest due to its potential biological and therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects .
Preparation Methods
Rauvotetraphylline E is typically isolated from the aerial parts of Rauvolfia tetraphylla through a series of extraction and purification steps . The isolation process involves the use of solvents such as methanol and ethyl acetate, followed by chromatographic techniques to separate and purify the compound .
Chemical Reactions Analysis
Rauvotetraphylline E undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
In chemistry, it serves as a valuable compound for studying the structure-activity relationships of indole alkaloids . In biology and medicine, Rauvotetraphylline E has shown promising anticancer, antimalarial, and antihypertensive activities . Its sedative properties also make it a potential candidate for developing new therapeutic agents . Additionally, this compound has been investigated for its potential use in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of Rauvotetraphylline E involves its interaction with various molecular targets and pathways . It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity . For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . Similarly, its antihypertensive effects may result from its interaction with adrenergic receptors, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Rauvotetraphylline E is part of a group of indole alkaloids isolated from Rauvolfia tetraphylla, including Rauvotetraphyllines A, B, C, and D . These compounds share a similar indole skeleton but differ in their specific functional groups and substituents . Compared to its analogues, this compound has unique structural features that contribute to its distinct biological activities . Other similar compounds include alstonine, nortetraphyllicine, peraksine, sarpagine, and 3-hydroxysarpagine .
Properties
IUPAC Name |
16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPRYZHVYKRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.